molecular formula C8H8BrI B1273149 5-Bromo-2-iodo-M-xylene CAS No. 206559-43-5

5-Bromo-2-iodo-M-xylene

Cat. No. B1273149
CAS RN: 206559-43-5
M. Wt: 310.96 g/mol
InChI Key: BSIRLLZFIVAHES-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-M-xylene is a chemical compound with the molecular formula C8H8BrI . It has a molecular weight of 310.96 g/mol . The IUPAC name for this compound is 5-bromo-2-iodo-1,3-dimethylbenzene .


Synthesis Analysis

5-Bromo-2-iodo-M-xylene can be synthesized from 4-Bromo-2,6-dimethylaniline . It is also used in the preparation of substituted 2,2’-bis (diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . It can be used to prepare o-tolyl-3,5-xylyl ether by reacting with o-cresol .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-iodo-M-xylene is 1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 . The canonical SMILES structure is CC1=CC(=CC(=C1I)C)Br .


Physical And Chemical Properties Analysis

The physical form of 5-Bromo-2-iodo-M-xylene is a solid, semi-solid, liquid, or lump . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . The exact mass and monoisotopic mass of the compound are 309.88541 g/mol .

Scientific Research Applications

Organic Syntheses and Reactions

5-Bromo-2-iodo-M-xylene (5BIMX) has been employed as a crucial reagent in organic syntheses and reactions, playing a pivotal role in the development of novel compounds . Its highly reactive nature makes it a versatile reagent, finding utility in a wide range of syntheses and reactions .

Catalyst in Organic Reactions

5BIMX exhibits catalytic properties and enhances organic reactions . It is believed to function as a Lewis acid, which involves the formation of a complex between the compound and the substrate molecule, facilitating the desired reaction .

Probe in Molecular Structure and Reactivity Studies

5BIMX has served as a probe, aiding in the exploration of molecular structure and reactivity . It helps researchers understand the behavior of molecules and their interactions with other substances .

Preparation of Substituted 2,2′-bis (diphenylphosphanylmethyl)-1,1′-binaphthyl Derivatives

5-Bromo-m-xylene is used in the preparation of substituted 2,2′-bis (diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives . These derivatives have applications in various fields including medicinal chemistry and materials science .

Synthesis of o-tolyl-3,5-xylyl Ether

5-Bromo-m-xylene is also used to prepare o-tolyl-3,5-xylyl ether by reacting with o-cresol . This ether has potential applications in the production of polymers and resins .

Acceleration of Reaction Rates

5BIMX is thought to act as a catalyst, exerting its influence by accelerating the rate of the reaction at hand . This makes it a valuable asset in speeding up chemical reactions in research and industrial processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . Protective measures include wearing suitable gloves, protective clothing, and eye protection .

Mechanism of Action

Target of Action

It is believed to function as a lewis acid . Lewis acids are chemical species that accept electron pairs, thus they often play a crucial role in many chemical reactions.

Mode of Action

As a Lewis acid, 5-Bromo-2-iodo-M-xylene is thought to form a complex with its substrate molecule, facilitating the desired reaction . This interaction typically involves the sharing of electron pairs between the Lewis acid (5-Bromo-2-iodo-M-xylene) and its substrate.

Pharmacokinetics

Its physical properties such as melting point (42°c), boiling point (282°c), and density (1940 g/cm³) suggest that it may have certain pharmacokinetic characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodo-M-xylene. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . The influence of other environmental factors such as pH and presence of other chemicals would require further investigation.

properties

IUPAC Name

5-bromo-2-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIRLLZFIVAHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942856
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-M-xylene

CAS RN

206559-43-5
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-bromo-2,6-dimethylaniline (75 g, 0.37 mol) in distilled water (75 ml) is added concentrated sulphuric acid (75 ml), followed by brief heating to 60° C. for 1 hour until dissolution is complete. The mixture is allowed to cool to room temperature then further cooled to approximately 0° C. in an ice/salt bath. To this slurry is added an aqueous solution of sodium nitrite (25.33 g, 0.36 mol) in distilled water (126 ml) dropwise over 15 minutes, maintaining the temperature below 5° C., followed by additional stirring for 30 minutes. The reaction mixture is allowed to come to room temperature and then a solution of aqueous potassium iodide (187.6 g, 1.13 mol) in distilled water (190 ml) is added dropwise at room temperature. After the addition is complete the solution is briefly heated to 80° C. then allowed to cool to room temperature again. The reaction mixture is extracted with ethyl acetate (750 ml×3) and the organic phase is washed with 1M aqueous hydrochloric acid (200 ml) and aqueous sodium thiosulfate (2×200 ml). The organic phase is dried over anhydrous sodium sulphate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-dimethyl-1-iodo benzene (75 g) as an orange liquid.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25.33 g
Type
reactant
Reaction Step Three
Name
Quantity
126 mL
Type
solvent
Reaction Step Three
Quantity
187.6 g
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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